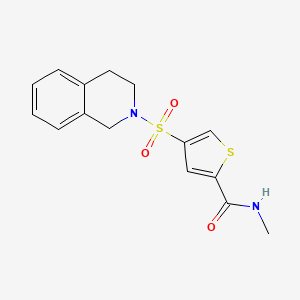

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound consists of an isoquinoline moiety sulfonylated at one end and linked to a thiophene carboxamide at the other, introducing a unique set of chemical and physical properties.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting with the formation of the isoquinoline core, followed by sulfonylation, and finally, linkage to the thiophenecarboxamide moiety. A study by Liu et al. (1995) explores the synthesis and antitumor activity of similar isoquinoline derivatives, providing insight into potential synthetic pathways and the chemical reactivity of such compounds (Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995)).

Molecular Structure Analysis

The molecular structure of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is characterized by its heterocyclic components and the sulfonyl linkage, which may influence its electronic and spatial configuration. Cunico et al. (2016) discuss the crystal structures of related compounds, which could provide a basis for understanding the structural aspects of this compound (Cunico, W., Ferreira, M. D. L. G., Wardell, J., & Wardell, S. (2016)).

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. Zhu et al. (2016) describe a cascade halosulfonylation reaction involving similar sulfonyl-containing compounds, which could shed light on the types of chemical transformations this compound might undergo (Zhu, Y.-L., Jiang, B., Hao, W.-J., Wang, A.‐F., Qiu, J.-K., Wei, P., Wang, D.-c., Li, G., & Tu, S. (2016)).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide would be influenced by its molecular structure. The presence of both hydrophobic (isoquinoline and thiophene rings) and hydrophilic (sulfonyl group) parts suggests a compound with complex solubility characteristics.

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and potential for redox reactions, are pivotal for its applications in synthesis and drug design. The work by Grunewald et al. (2005) on similar sulfonyl-containing inhibitors offers insights into the chemical behavior of sulfonyl groups in biological systems (Grunewald, G. L., Romero, F. A., & Criscione, K. R. (2005)).

Applications De Recherche Scientifique

Synthesis and Modification

Research into the synthesis and modification of isoquinoline derivatives and related compounds provides insights into the chemical versatility and potential biological applications of such molecules. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones evaluated for antineoplastic activity showcases the compound's significance in developing potential cancer therapies (Liu et al., 1995). These findings highlight the compound's utility in synthesizing derivatives with significant biological activities.

Additionally, the development of aromatic sulfonamide inhibitors of carbonic anhydrases explores the compound's role in inhibiting enzymes relevant to various physiological and pathological processes (Supuran et al., 2013). This research underlines the compound's potential in designing inhibitors targeting specific enzymes.

Biological Activities and Applications

The exploration of biological activities, such as the inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggests the involvement of protein kinase C in lymphocyte function, indicating the compound's relevance in immunological research and potential therapeutic applications (Juszczak & Russell, 1989). This aspect of research provides a foundation for understanding the molecular mechanisms underlying immune responses and developing strategies to modulate these processes for therapeutic benefits.

Moreover, the synthesis of soluble polymides from derivatives, highlighting advancements in materials science, demonstrates the compound's utility beyond biological applications, potentially impacting various industries including electronics and coatings (Imai et al., 1984). This broadens the scope of applications, showcasing the compound's versatility in contributing to advancements in both life sciences and material sciences.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-16-15(18)14-8-13(10-21-14)22(19,20)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIDDJGZSBMTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)